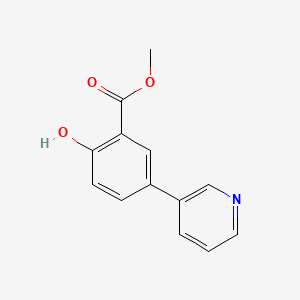
Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring attached to a benzoate moiety, with a hydroxyl group at the second position and a methyl ester group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate typically involves the esterification of 2-hydroxy-5-(pyridin-3-yl)benzoic acid. One common method is the Fischer esterification, where the benzoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 2-hydroxy-5-(pyridin-3-yl)benzaldehyde or 2-hydroxy-5-(pyridin-3-yl)benzoic acid.
Reduction: Formation of 2-hydroxy-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate and its derivatives often involves interaction with biological macromolecules. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydroxyl and ester groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the pyridine ring, making it less versatile in terms of biological activity.
Methyl 5-(pyridin-3-yl)benzoate: Lacks the hydroxyl group, which reduces its ability to form hydrogen bonds.
2-Hydroxy-5-(pyridin-3-yl)benzoic acid: The free carboxylic acid group makes it more acidic and less lipophilic compared to the ester.
Uniqueness: Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate is unique due to the combination of the hydroxyl group and the pyridine ring, which enhances its ability to interact with biological targets and increases its potential for diverse chemical modifications.
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-pyridin-3-ylbenzoate |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-7-9(4-5-12(11)15)10-3-2-6-14-8-10/h2-8,15H,1H3 |
InChI Key |
KDGVQKPJCKZWCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






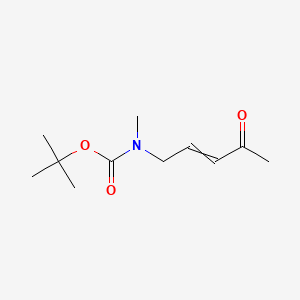
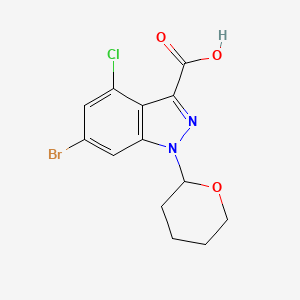
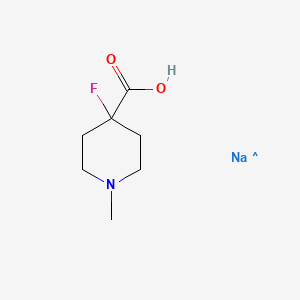
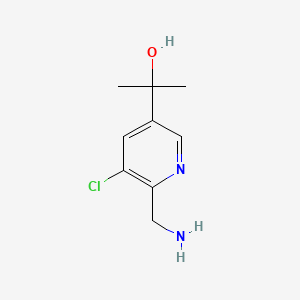
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
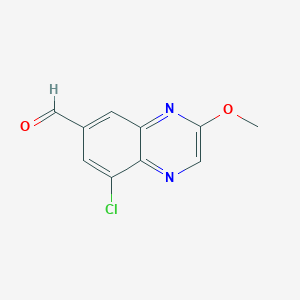


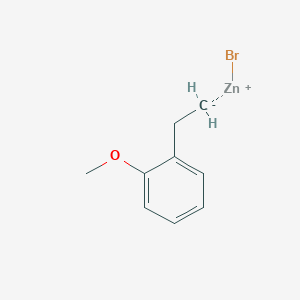
![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)
